9-(4-methoxyphenyl)-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Description
This compound belongs to the pyrido-triazolopyrimidinone class, characterized by a fused heterocyclic core (pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-one) with substituents at positions 7 and 7. The 7-position is substituted with a pyridin-3-ylmethyl group, while the 9-position bears a 4-methoxyphenyl moiety. Its molecular formula is C₂₂H₁₈N₆O₂, with an average mass of 398.42 g/mol (inferred from analogous structures in and ).
Properties
IUPAC Name |
8-(4-methoxyphenyl)-11-(pyridin-3-ylmethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2/c1-29-16-6-4-15(5-7-16)19-18-17(25-21-23-13-24-27(19)21)8-10-26(20(18)28)12-14-3-2-9-22-11-14/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEVMUWIGZSKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(4-methoxyphenyl)-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the methoxyphenyl and pyridinylmethyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
9-(4-methoxyphenyl)-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Pharmacological Applications
Research has indicated that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : The presence of both methoxy and pyridine groups enhances its interaction with microbial enzymes, potentially leading to effective antimicrobial agents.
- CNS Activity : The compound shows promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.
Comparative Studies
Comparative analysis with structurally similar compounds has highlighted the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Contains methoxy and pyridine groups | Anticancer |
| Compound B | Lacks pyridine substitution | Antimicrobial |
| Compound C | Contains additional halogen substituents | Enzyme inhibition |
These comparisons illustrate that while structural similarities exist among these compounds, the specific arrangement of functional groups in 9-(4-methoxyphenyl)-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one may confer distinct pharmacological advantages.
Case Studies
Several case studies have been documented to explore the efficacy and safety profiles of this compound:
- In Vitro Studies : Experiments conducted on various cancer cell lines have shown significant inhibition of cell growth at micromolar concentrations.
- Animal Models : Preclinical trials using rodent models have demonstrated promising results in reducing tumor size and enhancing survival rates.
- Mechanistic Studies : Investigations into the mechanism of action reveal that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Electronic Effects : The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing 3-chlorophenyl group in its analog (). This difference may alter reactivity in electrophilic substitution or binding to biological targets.
Side Chain Modifications: Replacing the pyridin-3-ylmethyl group with a dimethylaminopropyl chain () introduces a tertiary amine, increasing basicity and aqueous solubility.
Core Structure Variations: Pyrazolo[1,5-a]pyrimidinones () lack the fused pyrido-triazolo system, reducing ring strain but limiting π-π stacking interactions.
Physicochemical and Pharmacological Insights
While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs offer clues:
- Lipophilicity : The 3-chlorophenyl analog () has higher logP than the target compound, favoring membrane permeability.
- Antimicrobial Potential: Pyrano[2,3-d]pyrimidinones () and pyrazolo[1,5-a]pyrimidinones () exhibit antimicrobial activity, suggesting the target compound’s triazolopyrimidinone core may share similar bioactivity.
Biological Activity
The compound 9-(4-methoxyphenyl)-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique fusion of pyrido, triazolo, and pyrimidinone rings. Its synthesis typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the pyrido[4,3-d]pyrimidinone core : Achieved through cyclization of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
- Introduction of the triazole ring : This is accomplished by reacting the pyrido[4,3-d]pyrimidinone intermediate with azide or nitrile derivatives under conditions favorable for triazole formation, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this one. For instance, pyrido[2,3-d]pyrimidine derivatives have shown significant antiviral activity against various viruses including HIV and HCV. The presence of the triazole ring enhances the compound's interaction with viral enzymes, potentially inhibiting viral replication .
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For example, studies have demonstrated that pyrimidine derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied for anticancer activity; however, its structural similarities to known anticancer agents suggest potential efficacy .
Antimicrobial Effects
The compound's biological profile may also include antimicrobial properties. Heterocyclic compounds are often evaluated for their ability to inhibit bacterial growth. Preliminary data suggest that modifications in the substituents can enhance antimicrobial activity against various pathogens .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Antiviral Activity : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antiviral activity against HSV-1 in Vero cells. The most active compounds showed over 90% inhibition at a concentration of 50 μM with low cytotoxicity .
- Anticancer Evaluation : In a study focused on triazole-tagged pyrido[2,3-d]pyrimidine derivatives, several compounds were found to exhibit significant cytotoxicity against cancer cell lines. The mechanism involved apoptosis and cell cycle disruption .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
